molecular formula C17H24FN3O3 B2842845 Tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate CAS No. 2094897-72-8

Tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate

Cat. No.: B2842845
CAS No.: 2094897-72-8
M. Wt: 337.395
InChI Key: RHCQYPLQJVSIMR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with tert-butyl, fluoropyridine, and carbonyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate typically involves multiple steps. One common method includes the acylation of a piperazine derivative with 6-fluoronicotinic acid in the presence of coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate). The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions. The final product is obtained after purification steps such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis units to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing human error and enhancing reproducibility .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other nucleophiles .

Scientific Research Applications

Tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyridine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-chloropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate
  • Tert-butyl 4-(6-bromopyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability and reactivity compared to its chloro- and bromo- counterparts .

Properties

IUPAC Name

tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O3/c1-11-9-20(15(22)13-6-7-14(18)19-8-13)10-12(2)21(11)16(23)24-17(3,4)5/h6-8,11-12H,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCQYPLQJVSIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1C(=O)OC(C)(C)C)C)C(=O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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